molecular formula C10H11NO B14025082 (S)-4-Amino-3,4-dihydronaphthalen-1(2H)-one

(S)-4-Amino-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B14025082
M. Wt: 161.20 g/mol
InChI Key: ZIKUGMFMPBBBDM-VIFPVBQESA-N
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Description

(S)-4-Amino-3,4-dihydronaphthalen-1(2H)-one is a chiral organic compound with a unique structure that includes an amino group and a dihydronaphthalenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Amino-3,4-dihydronaphthalen-1(2H)-one typically involves the reduction of naphthalenone derivatives followed by amination. One common method is the catalytic hydrogenation of 4-nitronaphthalen-1(2H)-one to yield the corresponding amine. This reaction is usually carried out under hydrogen gas in the presence of a palladium catalyst at elevated temperatures and pressures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired enantiomer with high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Amino-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is common.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(S)-4-Amino-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (S)-4-Amino-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dihydronaphthalenone moiety can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-naphthol: Similar structure but lacks the dihydronaphthalenone moiety.

    1-Amino-2-naphthol: Similar structure but with different positioning of functional groups.

    4-Amino-3-nitronaphthalene: Contains a nitro group instead of a carbonyl group.

Uniqueness

(S)-4-Amino-3,4-dihydronaphthalen-1(2H)-one is unique due to its chiral nature and the presence of both an amino group and a dihydronaphthalenone moiety. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

(4S)-4-amino-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C10H11NO/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-4,9H,5-6,11H2/t9-/m0/s1

InChI Key

ZIKUGMFMPBBBDM-VIFPVBQESA-N

Isomeric SMILES

C1CC(=O)C2=CC=CC=C2[C@H]1N

Canonical SMILES

C1CC(=O)C2=CC=CC=C2C1N

Origin of Product

United States

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